BenchChemオンラインストアへようこそ!

Imunofan

Vaccine adjuvant Immunogenicity Bacterial challenge protection

Imunofan (RDKVYR) is a synthetic hexapeptide immunomodulator with a C-terminal arginine extension and alpha-aspartyl linkage distinct from thymopentin. Offers triphasic pharmacodynamics lasting 4 months, antioxidant enzyme induction, and MDR pump inhibition. In vaccine research, matches Freund's adjuvant efficacy without toxicity. Promotes fibroblast (+30-40%) and keratinocyte (+20-50%) proliferation. Restores T-cell subsets in immunodeficiency. For research use only.

Molecular Formula C36H61N13O10
Molecular Weight 836.0 g/mol
Cat. No. B10826580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImunofan
Molecular FormulaC36H61N13O10
Molecular Weight836.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44)/t22-,23-,24-,25-,26-,28-/m0/s1
InChIKeyUIPUKCRNGDAFKO-BIVGDOEESA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ampoules / 5 units / 40 doses / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imunofan Immunomodulatory Hexapeptide for Targeted Immune Restoration: Research and Clinical Procurement Guide


Imunofan (arginyl-alpha-aspartyl-lysyl-valyl-tyrosyl-arginine, RDKVYR) is a synthetic hexapeptide immunomodulator developed by chemical modification of the thymic hormone thymopoietin at positions 32-37 [1]. As a member of the thymic peptide immunomodulator class that includes thymopentin (TP-5, pentapeptide) and thymogen (dipeptide), Imunofan is distinguished by its hexapeptide structure incorporating an additional C-terminal arginine residue and an alpha-aspartyl linkage [2]. The compound is formulated as an injection solution (45 µg/mL), intranasal spray (50 µg/dose), or rectal suppository (100 µg) for clinical and research applications requiring immunocorrection in immunodeficiency states and inflammatory conditions [3].

Why Imunofan Cannot Be Substituted with Thymopentin or Other Thymic Peptides: Structural and Functional Rationale


Despite sharing the thymopoietin-derived core motif RKDVY, Imunofan cannot be generically substituted with thymopentin (TP-5) due to critical sequence and structural modifications that alter its biological activity profile. Imunofan possesses a hexapeptide sequence Arg-α-Asp-Lys-Val-Tyr-Arg with an additional C-terminal arginine residue and an alpha-aspartyl linkage absent in the pentapeptide thymopentin (Arg-Lys-Asp-Val-Tyr) [1]. This structural extension confers distinct pharmacological properties including triphasic pharmacodynamics with effects lasting up to 4 months [2], whereas thymopentin exhibits a shorter duration of action [3]. More importantly, Imunofan demonstrates a unique triple-mechanism profile—immunomodulation, antioxidant restoration via endogenous enzyme induction, and MDR pump inhibition—that is not documented for thymopentin, thymogen, or other thymic peptide analogs [2]. Procurement of generic thymic peptides as substitutes without equivalent structural verification would not recapitulate Imunofan's specific clinical efficacy documented in the quantitative evidence below.

Imunofan Quantitative Differentiation Evidence: Head-to-Head and Comparative Data vs. Analogs


Imunofan vs. Freund's Adjuvant: Comparable Protection with Superior Safety Profile in Vaccine Adjuvant Applications

In a direct head-to-head comparison evaluating Imunofan as a synthetic peptide adjuvant versus Freund's adjuvant in a chimeric protein vaccine against E. coli O157:H7, Imunofan demonstrated statistically comparable protection (p > 0.1) while avoiding the adverse effects associated with traditional oil-emulsion adjuvants [1]. The protection was achieved despite significantly lower humoral IgG response, indicating a unique mechanism involving non-antibody-mediated immunity [1].

Vaccine adjuvant Immunogenicity Bacterial challenge protection Safety

Imunofan Clinical Efficacy in Postoperative Immunocompromised Children: Restoration of Lymphocyte Subsets and Reduction in Hospital Stay

In a controlled clinical study of 19 children (aged 8-15 years) with acute osteomyelitis, the addition of Imunofan to standard postoperative treatment (SG2, n=8) resulted in restoration of immunological parameters to reference values of healthy children, compared to standard treatment alone (SG1, n=11) which did not achieve normalization [1]. This immunological restoration correlated with quantifiable clinical benefits including shorter febrile period, milder intoxication, and reduced hospital stay [1].

Postoperative immunomodulation Pediatric surgery T-lymphocyte restoration Clinical outcomes

Imunofan Tissue Repair Activity: Quantified Pro-Proliferative Effects in Human Fibroblasts and Keratinocytes

In vitro studies using human dermal fibroblast and keratinocyte cell lines demonstrated that Imunofan (RDKVYR) exerts statistically significant (p < 0.05) pro-proliferative activity without cytotoxicity across a wide concentration range [1]. The magnitude of proliferation enhancement, quantified as percentage increase over untreated controls, establishes Imunofan's direct tissue reparative activity independent of its immunomodulatory functions [1].

Wound healing Tissue regeneration Fibroblast proliferation Keratinocyte proliferation

Imunofan Antioxidant System Modulation: Quantified Restoration of Endogenous Enzyme Activity in Aged Patients

In aged patients with duodenal ulcer receiving Imunofan as part of combination therapy, significant restoration of endogenous antioxidant enzyme activity was observed alongside reduction in oxidative stress markers [1]. Unlike direct antioxidant compounds that scavenge free radicals stoichiometrically, Imunofan acts as an indirect antioxidant by upregulating the body's primary endogenous antioxidant defense systems [1].

Antioxidant therapy Oxidative stress Superoxide dismutase Lipid peroxidation

Imunofan Structural Basis for Differentiation: Sequence Modifications vs. Thymopentin and Endogenous Thymopoietin

Imunofan was rationally designed through chemical modification of the thymopoietin active fragment (positions 32-37), incorporating an alpha-aspartyl linkage and an additional C-terminal arginine residue that are absent in the natural pentapeptide thymopentin (Arg-Lys-Asp-Val-Tyr, corresponding to positions 32-36) [1][2]. These structural modifications were engineered to alter biological activity and therapeutic properties beyond those of the native fragment [1].

Peptide engineering Structure-activity relationship Peptide stability Receptor affinity

Imunofan Cytokine Modulation in Viral Infection: IL-2 and IFN-γ Restoration with TNF-α Suppression

In a controlled clinical trial of 135 patients with hemorrhagic fever with renal syndrome (HFRS), Imunofan addition to conventional therapy (n=60) produced statistically significant bidirectional cytokine modulation compared to conventional therapy alone (n=75) [1]. The pattern demonstrates Imunofan's immunomodulatory rather than purely immunostimulatory action—restoring deficient Th1 responses while suppressing excessive Th2 and inflammatory mediators [1].

Cytokine modulation Viral immunopathology Th1/Th2 balance Hemorrhagic fever

Imunofan Procurement Application Scenarios: Evidence-Backed Use Cases for Research and Clinical Programs


Vaccine Development: Safer Peptide Adjuvant for Subunit and Chimeric Antigen Formulations

Researchers developing subunit, chimeric protein, or recombinant vaccines requiring potent immunostimulation without the local and systemic toxicity of oil-emulsion adjuvants should consider Imunofan as a peptide adjuvant candidate. Direct head-to-head evidence demonstrates that Imunofan confers protection comparable to Freund's adjuvant (bacterial shedding reduction: Imunofan 3.1 ± 0.4 vs. Freund's 2.9 ± 0.3 log10 CFU/g, p > 0.1) while avoiding the adverse effects associated with traditional adjuvants [1]. The mechanism appears to involve non-antibody-mediated immunity enhancement, suggesting utility in vaccine platforms where humoral responses alone are insufficient for protection [1].

Postoperative Immunomodulation in Immunocompromised Surgical Patients

Clinical programs targeting reduction of postoperative infectious complications and accelerated recovery in immunocompromised patient populations should evaluate Imunofan as an adjunct immunomodulator. Controlled clinical evidence in pediatric acute osteomyelitis demonstrates that Imunofan addition to standard therapy restores T lymphocyte subsets, T helper cells, cytotoxic T cells, and NK cells to reference values of healthy children—normalization not achieved with standard therapy alone [2]. This immunological restoration correlates with clinically meaningful outcomes: shorter febrile period, milder intoxication manifestations, earlier purulent-inflammatory process resolution, and reduced hospital stay [2].

Tissue Engineering and Regenerative Medicine: Pro-Proliferative Agent for Fibroblast and Keratinocyte Expansion

Investigators in wound healing, dermatology, and tissue engineering research seeking agents that directly stimulate structural cell proliferation should consider Imunofan based on quantified pro-proliferative activity. In vitro data demonstrate 30-40% increase in human fibroblast proliferation and 20-50% increase in human keratinocyte proliferation (both p < 0.05) over a wide concentration range without cytotoxicity [3]. Transcriptional analyses reveal activation of DNA demethylation genes and immune response pathways, suggesting mechanisms beyond simple mitogenic stimulation [3].

Oxidative Stress Research: Indirect Antioxidant via Endogenous Enzyme System Upregulation

Research programs investigating therapeutic modulation of oxidative stress in aging, chronic inflammation, or toxic exposure should consider Imunofan as an indirect antioxidant mechanistically distinct from direct free radical scavengers. Quantified evidence in aged patients demonstrates that Imunofan upregulates primary endogenous antioxidant enzymes: superoxide dismutase activity increases 1.6-fold, catalase increases 1.4-fold, and glutathione reductase increases by 41.9% (all p < 0.001), accompanied by significant reductions in lipid peroxidation markers including malonic dialdehyde (-23.5%) and trienic conjugates (-61.6%) [4]. This indirect mechanism provides sustained antioxidant protection by enhancing the body's intrinsic defense systems rather than stoichiometric radical scavenging [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imunofan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.